molecular formula C16H25BO3 B8119418 2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B8119418
M. Wt: 276.2 g/mol
InChI Key: LOPHSZXYXVRXKA-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science. The compound features a tert-butyl group and a dioxaborolane moiety attached to a phenol ring, which contributes to its reactivity and versatility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylphenol and pinacolborane.

    Borylation Reaction: The key step involves the borylation of tert-butylphenol using pinacolborane in the presence of a palladium catalyst. This reaction forms the dioxaborolane ring attached to the phenol.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the combination of the tert-butyl group and the dioxaborolane moiety, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-14(2,3)11-9-8-10-12(13(11)18)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPHSZXYXVRXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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